
4-(Diethylamino)-6-(methoxycarbonyl)pyridine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Diethylamino)-6-(methoxycarbonyl)pyridine-2-carboxylate is a complex organic compound belonging to the pyridine family This compound is characterized by its unique structure, which includes a diethylamino group, a methoxycarbonyl group, and a carboxylate group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Diethylamino)-6-(methoxycarbonyl)pyridine-2-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of pyridine-2-carboxylic acid with diethylamine and methoxycarbonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as microwave-assisted synthesis or catalytic processes to enhance reaction efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
4-(Diethylamino)-6-(methoxycarbonyl)pyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylamino or methoxycarbonyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of pyridine-2,4-dicarboxylic acid derivatives.
Reduction: Formation of pyridine-2-carboxylate derivatives with reduced functional groups.
Substitution: Formation of substituted pyridine derivatives with new functional groups.
Scientific Research Applications
4-(Diethylamino)-6-(methoxycarbonyl)pyridine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(Diethylamino)-6-(methoxycarbonyl)pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The diethylamino group can interact with biological receptors or enzymes, modulating their activity. The methoxycarbonyl and carboxylate groups may enhance the compound’s binding affinity and specificity, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Pyridine-2-carboxylic acid: A simpler analog with similar structural features but lacking the diethylamino and methoxycarbonyl groups.
4-(Dimethylamino)-6-(methoxycarbonyl)pyridine-2-carboxylate: A closely related compound with a dimethylamino group instead of a diethylamino group.
Uniqueness
4-(Diethylamino)-6-(methoxycarbonyl)pyridine-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the diethylamino group enhances its lipophilicity and membrane permeability, while the methoxycarbonyl and carboxylate groups contribute to its reactivity and binding interactions.
Properties
CAS No. |
912541-06-1 |
|---|---|
Molecular Formula |
C12H15N2O4- |
Molecular Weight |
251.26 g/mol |
IUPAC Name |
4-(diethylamino)-6-methoxycarbonylpyridine-2-carboxylate |
InChI |
InChI=1S/C12H16N2O4/c1-4-14(5-2)8-6-9(11(15)16)13-10(7-8)12(17)18-3/h6-7H,4-5H2,1-3H3,(H,15,16)/p-1 |
InChI Key |
QMJRHJPGYNUJAN-UHFFFAOYSA-M |
Canonical SMILES |
CCN(CC)C1=CC(=NC(=C1)C(=O)OC)C(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


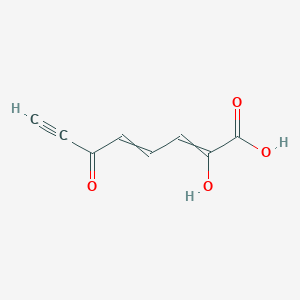
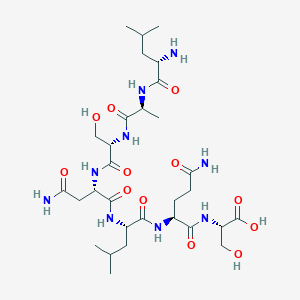

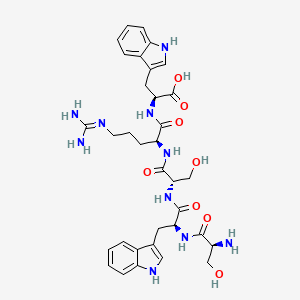


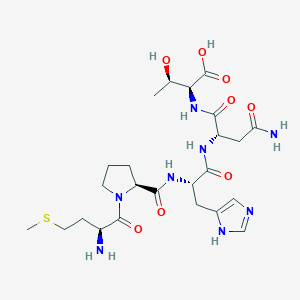
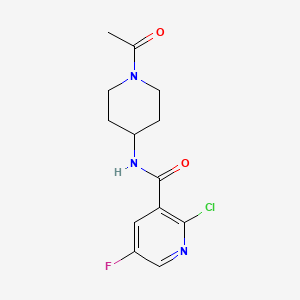
![N-[4-Chloro-3-(3-methylphenoxy)phenyl]-4-methoxypyrimidin-2-amine](/img/structure/B14184064.png)
![6-[(4-Aminophenyl)sulfanyl]hexane-1-thiol](/img/structure/B14184069.png)
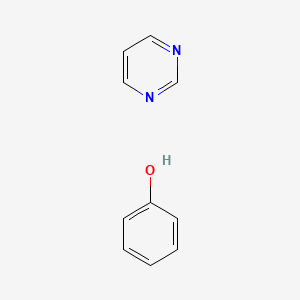
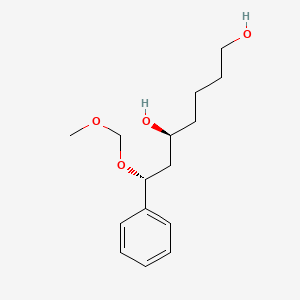
![4-[2-(4-Methoxynaphthalen-1-yl)ethenyl]-1-methylquinolin-1-ium iodide](/img/structure/B14184088.png)
![4-[(E)-(4-{[10-(Diethylamino)decyl]oxy}phenyl)diazenyl]benzonitrile](/img/structure/B14184094.png)
